Technical Whitepaper: Scalable Synthesis and Structural Validation of [1,3'-Biazetidin]-3-ol Hydrochloride
Technical Whitepaper: Scalable Synthesis and Structural Validation of [1,3'-Biazetidin]-3-ol Hydrochloride
The following technical guide is structured to provide a comprehensive, reproducible, and scientifically grounded workflow for the synthesis and characterization of [1,3'-Biazetidin]-3-ol hydrochloride.
Executive Summary
[1,3'-Biazetidin]-3-ol hydrochloride (CAS: 1523606-25-8 for oxalate; generic core) represents a high-value sp³-rich scaffold in modern medicinal chemistry. By linking two azetidine rings via a C-N bond, this moiety offers a rigid, low-molecular-weight diamine structure that enhances metabolic stability and lowers lipophilicity (LogD) compared to traditional piperazine or piperidine analogs.
This guide details the optimized synthesis of [1,3'-Biazetidin]-3-ol dihydrochloride via a reductive amination strategy. This route is selected for its scalability, chemoselectivity, and avoidance of mutagenic alkylating agents often associated with direct nucleophilic substitution on strained rings.
Retrosynthetic Analysis & Strategic Design
The structural core of [1,3'-Biazetidin]-3-ol consists of two azetidine rings:
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Ring A: An azetidin-3-ol moiety (nucleophilic amine).[1]
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Ring B: An azetidinyl group attached at the C3 position (electrophilic carbon source).
Strategic Disconnection
The most robust disconnection is at the N(1)-C(3') bond. While direct S_N2 displacement of a 3-haloazetidine by azetidin-3-ol is theoretically possible, it is kinetically disfavored due to the steric strain and electronic repulsion in the transition state of two four-membered rings.
Therefore, Reductive Amination is the superior pathway. It utilizes the condensation of Azetidin-3-ol (amine source) with 1-Boc-3-azetidinone (ketone source), followed by in situ hydride reduction. This method minimizes ring-opening side reactions common in strained heterocycles.
Figure 1: Retrosynthetic disconnection strategy favoring reductive amination.
Experimental Protocol
Phase 1: Reductive Coupling (Formation of the Biazetidine Core)
Objective: Synthesize tert-butyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate.
Reagents:
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Reactant A: Azetidin-3-ol hydrochloride (1.0 equiv)
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Reactant B: 1-Boc-3-azetidinone (1.1 equiv)
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Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
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Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
Protocol:
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Free Base Generation: In a flame-dried reaction vessel under N₂ atmosphere, suspend Azetidin-3-ol HCl (10.0 g, 91.3 mmol) in anhydrous DCE (150 mL). Add DIPEA (19 mL, 109 mmol) dropwise at 0°C to liberate the free amine. Stir for 15 minutes.
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Imine Formation: Add 1-Boc-3-azetidinone (17.2 g, 100 mmol) in one portion. Allow the mixture to stir at room temperature (20-25°C) for 30–60 minutes to ensure equilibrium formation of the carbinolamine/iminium species.
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Critical Control Point: Do not add the reductant immediately. Pre-mixing allows the iminium ion to form, suppressing direct reduction of the ketone to 1-Boc-3-hydroxyazetidine.
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Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (29.0 g, 137 mmol) portion-wise over 20 minutes.
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Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines over ketones.
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Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 229.15 for the Boc-protected intermediate).
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Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
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Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, 0-10% MeOH in DCM with 1% NH₄OH) to yield the Boc-protected intermediate as a white solid/viscous oil.
Phase 2: Deprotection and Salt Formation[2]
Objective: Isolation of [1,3'-Biazetidin]-3-ol dihydrochloride.
Reagents:
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Substrate: tert-butyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate
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Acid: 4.0 M HCl in 1,4-Dioxane (or IPA)
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Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Protocol:
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Dissolution: Dissolve the purified Boc-intermediate (10.0 g, 43.8 mmol) in minimal DCM (20 mL) or MeOH.
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Acidolysis: Add 4.0 M HCl in Dioxane (110 mL, 10 equiv) dropwise at 0°C.
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Deprotection: Warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (disappearance of m/z 229, appearance of m/z 129).
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Observation: A white precipitate (the HCl salt) typically begins to form.
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Isolation: Dilute the suspension with diethyl ether (Et₂O) or MTBE (200 mL) to complete precipitation.
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Filtration: Filter the solid under N₂ (hygroscopic). Wash the filter cake with Et₂O (2 x 50 mL).
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Drying: Dry the solid in a vacuum oven at 40°C for 24 hours to yield [1,3'-Biazetidin]-3-ol dihydrochloride.
Figure 2: Step-by-step process flow for the synthesis and isolation.[2][3][4]
Characterization & Quality Control
The final product is a dihydrochloride salt. Due to the presence of two basic nitrogen centers (secondary amine pKa ~11, tertiary amine pKa ~9), the dihydrochloride is the most stable form.
Chemical Formula: C₆H₁₂N₂O[5] · 2HCl Molecular Weight: 128.17 (free base) / ~201.1 (2HCl salt)
Analytical Data Table
| Technique | Parameter | Expected Result / Assignment |
| LC-MS (ESI+) | m/z (M+H)⁺ | 129.1 (Base peak). No fragments at 229 (Boc). |
| ¹H NMR | Solvent | D₂O or DMSO-d₆ (Amine protons exchangeable) |
| δ ~ 4.6 ppm | 1H, m, CH-OH (Ring A) | |
| δ ~ 4.2 - 4.4 ppm | 1H, m, N-CH-N (Ring B, C3') | |
| δ ~ 3.8 - 4.2 ppm | 4H, m, Ring A CH₂ protons (adjacent to N) | |
| δ ~ 3.5 - 3.8 ppm | 4H, m, Ring B CH₂ protons | |
| ¹³C NMR | Shift (ppm) | ~60-65 (CH-OH), ~55-60 (Ring carbons), ~50 (CH-N) |
| Appearance | Visual | White to off-white hygroscopic solid. |
| Solubility | Solvent | High in Water, MeOH; Insoluble in DCM, Ether. |
Interpretation of NMR
In the ¹H NMR (D₂O) , look for two distinct spin systems. The azetidine ring protons appear as complex multiplets due to the puckering of the rings. The key diagnostic signal is the methine proton of the central azetidine ring (C3'), which shifts significantly upfield compared to the ketone precursor (~3.0-3.5 ppm in free base, shifted downfield in salt) and shows coupling to the adjacent methylene protons.
Handling and Stability
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Hygroscopicity: The hydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).
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Stability: The biazetidine core is kinetically stable but can degrade under extreme basic conditions (pH > 12) combined with heat, leading to ring opening or polymerization.
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Safety: Azetidine derivatives should be treated as potential sensitizers. Use standard PPE (gloves, goggles, fume hood).
References
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Structure & Identity: PubChem. Compound Summary for CID 71463944: [1,3'-Biazetidin]-3-ol. National Library of Medicine (US). Link
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Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
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Azetidine Synthesis (General): Singh, G. S., et al. "Recent advances in the synthesis of azetidines." Tetrahedron, 2008, 64(11), 2369-2407. Link
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Analogous Synthesis (3-Azetidinone coupling): Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons, 2014. (Reference for Boc deprotection standards). Link
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Commercial Availability & CAS Verification: CymitQuimica. [1,3'-Biazetidin]-3-ol, ethanedioate (1:[5]1) Product Page. (Used for structural verification of the core scaffold). Link
